molecular formula C8H8N2O4 B1628693 5-Amino-2-methyl-3-nitrobenzoic acid CAS No. 89977-12-8

5-Amino-2-methyl-3-nitrobenzoic acid

Cat. No.: B1628693
CAS No.: 89977-12-8
M. Wt: 196.16 g/mol
InChI Key: OQNCKOPCRLYKOC-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-3-nitrobenzoic acid is a nitrated carboxylic acid . It is a reagent used in the preparation of polymer-bound diazonium salts and insulin receptor tyrosine kinase activator. It is also used in 2-component dendritic chain reactions and activation of hydrophobic dendrimers .


Synthesis Analysis

The synthesis of 5-methyl-2-nitrobenzoic acid is mainly achieved by the nitration of 3-methylbenzoic acid . A new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O has been developed . The key process is the nitration of methyl 3-methylbenzoate . This procedure utilized a high selectivity of substrates and a green nitrating process .


Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Scientific Research Applications

Tissue Sulfhydryl Groups

5-Amino-2-methyl-3-nitrobenzoic acid is a derivative in the class of aromatic disulfides used for determining sulfhydryl groups in biological materials. Ellman's reagent (5,5′-dithiobis(2-nitrobenzoic acid)) is closely related and has been synthesized for the measurement of tissue sulfhydryl groups, showcasing its importance in biological studies, especially for evaluating the reaction with blood and the potential splitting of disulfide bonds by reduced heme (Ellman, 1959).

Synthesis of Pesticides

The compound has been used as a starting material in the synthesis of chlorantraniliprole, a modern pesticide, indicating its utility in the development of agrochemicals. The synthesis process involves a series of reactions including esterification, reduction, chlorination, and aminolysis, demonstrating the compound's versatility as an intermediate (Chen Yi-fen et al., 2010).

Development of Chiral Compounds

This compound contributes to the synthesis of chiral compounds through the conversion of its carboxyl and nitro groups into chiral imidazoline and amine. This transformation is crucial for creating unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes with aryl-based aminophosphine–imidazoline ligands, highlighting its role in the advancement of chiral catalysis and asymmetric synthesis (Ming-Jun Yang et al., 2011).

Educational Applications

In the educational sphere, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester from this compound serves as a simple Fischer esterification reaction designed for introductory organic chemistry courses. This synthesis process emphasizes the compound's role in facilitating hands-on learning experiences for students, providing a vivid demonstration of esterification and purification techniques (Caleb M Kam et al., 2020).

Anticonvulsant Activities

The structural modification of this compound derivatives to produce Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid and their assessment for anticonvulsant activities showcases the potential medical applications of this chemical. These studies provide insights into the compound's utility in developing new treatments for convulsive disorders, illustrating its impact on medicinal chemistry (J. D'angelo et al., 2008).

Safety and Hazards

Safety measures for handling 5-Amino-2-methyl-3-nitrobenzoic acid include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

The primary targets of 5-Amino-2-methyl-3-nitrobenzoic acid are proteases, specifically chymotrypsin, trypsin, and elastase . These enzymes play a crucial role in protein digestion and regulation of key physiological processes.

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition occurs when the compound binds to the active site of these enzymes, preventing them from catalyzing the breakdown of proteins.

Pharmacokinetics

Like other nitro compounds, it is expected to have a polar character due to the presence of the nitro group . This could influence its bioavailability, as polar compounds often have lower volatility and may be less soluble in lipids, affecting their absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of protein digestion and regulation. By inhibiting proteases, this compound can affect the breakdown and turnover of proteins, potentially leading to alterations in cellular functions and physiological processes .

Properties

IUPAC Name

5-amino-2-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNCKOPCRLYKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619758
Record name 5-Amino-2-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89977-12-8
Record name 5-Amino-2-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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